Sodium 2-nitro-5-(trifluoromethyl)benzoate

Overview

Description

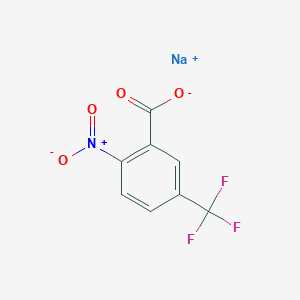

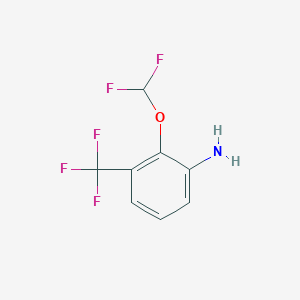

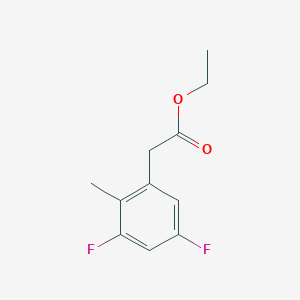

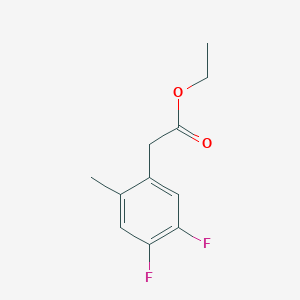

Sodium 2-nitro-5-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C8H4F3NaO2 . It is used in various chemical reactions and has been the subject of several studies .

Molecular Structure Analysis

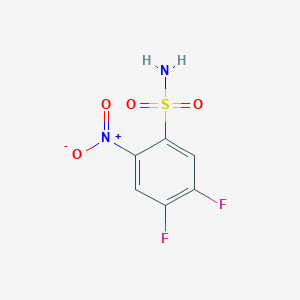

The molecular structure of this compound consists of a benzoate core with a nitro group and a trifluoromethyl group attached . The exact positions of these groups on the benzoate core can be determined through techniques such as NMR, HPLC, LC-MS, and UPLC .Scientific Research Applications

Hydrotropic Solubilization

Sodium benzoate, including derivatives like sodium 2-nitro-5-(trifluoromethyl)benzoate, is used in hydrotropic solubilization. This process enhances the aqueous solubilities of poorly water-soluble drugs, offering a safer and more economic alternative to organic solvents. For instance, a 2M sodium benzoate solution significantly increased the solubilities of ibuprofen, flurbiprofen, and naproxen, facilitating their titrimetric analysis in drug samples and solid dosage forms (Maheshwari, Chaturvedi, & Jain, 2007).

Synthesis and Characterization

This compound is involved in the synthesis and characterization of various compounds. For example, double-armed benzo-15-crown-5 ligands with nitro groups, including sodium derivatives, have been synthesized and characterized using NMR, mass spectrometry, and spectrophotometry (Şahin, Süzen, & Hayvalı, 2014).

Colorimetric Analysis System for Food Safety

A microfluidic colorimetric analysis system utilizing sodium benzoate detects sodium benzoate concentration in foods. This system involves a reaction between distilled sodium benzoate samples and NaOH to form nitro compounds, which are then analyzed through a paper-microchip and CMOS device for food safety monitoring (Ko et al., 2020).

Reaction Mechanisms in Organic Chemistry

The compound plays a role in understanding reaction mechanisms in organic chemistry. For instance, studies on benzotrifluoride derivatives with sodium amide involve derivatives like m-nitrobenzotrifluoride, providing insights into reaction mechanisms and product formation (Kobayashi, Kumadaki, Hanazawa, & Mimura, 1975).

Chemical Reactions and Structures

This compound is integral in studies of chemical reactions and structures, such as the action of alkali on 2,4-dinitrobenzaldehyde, which yields different compounds and offers insight into reaction mechanisms (Forbes & Gregory, 1968).

Certification and Quality Control

The compound is used in the certification and quality control of products, particularly in the food industry. For example, sodium benzoate solution reference material was certified using HPLC-UV, LC-MS/MS, and UV-VIS-NIR spectrophotometry for food and drug analysis (Shehata et al., 2020).

Future Directions

Trifluoromethyl group-containing compounds, such as Sodium 2-nitro-5-(trifluoromethyl)benzoate, have been the subject of extensive research due to their numerous pharmacological activities . Future research may continue to explore the potential applications of these compounds in various fields, including medicine and pharmacology .

properties

IUPAC Name |

sodium;2-nitro-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4.Na/c9-8(10,11)4-1-2-6(12(15)16)5(3-4)7(13)14;/h1-3H,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCEGUYOKMZDGJM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)[O-])[N+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3NNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![C-[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methylamine](/img/structure/B1413049.png)

![2,4-Diamino-6-bromo-furo[2,3-d]-pyrimidine-5-carboxylic acid](/img/structure/B1413058.png)